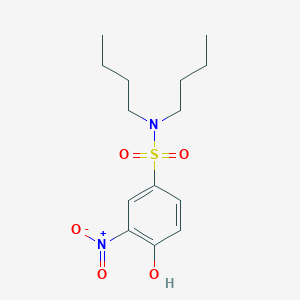

N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide

Description

Properties

IUPAC Name |

N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O5S/c1-3-5-9-15(10-6-4-2)22(20,21)12-7-8-14(17)13(11-12)16(18)19/h7-8,11,17H,3-6,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDCNQFUEFQMIBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)S(=O)(=O)C1=CC(=C(C=C1)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide typically involves the nitration of 4-hydroxybenzenesulfonamide followed by the alkylation of the resulting nitro compound with butyl halides. The reaction conditions often require the use of strong acids, such as sulfuric acid, for the nitration step, and bases, such as sodium hydroxide, for the alkylation step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Products may include 4-oxo-3-nitrobenzenesulfonamide.

Reduction: Products may include N,N-dibutyl-4-amino-3-hydroxybenzenesulfonamide.

Substitution: Products depend on the nucleophile used, resulting in various substituted sulfonamides.

Scientific Research Applications

N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: It may be used in studies involving enzyme inhibition and protein interactions.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with target proteins, affecting their activity. The butyl groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Lipophilicity and Solubility

The butyl groups in N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide enhance lipophilicity compared to analogs with shorter alkyl chains or polar substituents. For instance:

- N,N-bis(2-hydroxyethyl)-4-nitrobenzenesulfonamide (CAS 18226-07-8) features hydrophilic hydroxyethyl groups, significantly increasing water solubility compared to the dibutyl analog .

Electronic and Reactivity Profiles

The nitro group at position 3 in the target compound may influence electron withdrawal and resonance effects differently than analogs with nitro groups at position 4:

- N-{4-fluoro-3-nitrophenyl}methanesulfonamide (CAS 85482-36-6) combines a fluorine atom (electron-withdrawing) with a 3-nitro group, creating a highly electron-deficient aromatic system that may enhance electrophilic reactivity .

Steric and Conformational Differences

Bulkier substituents, such as unsaturated chains, can impact steric hindrance:

- N,N-di(but-3-en-1-yl)-4-methylbenzenesulfonamide (CAS 104144-06-1) incorporates butenyl groups, introducing double bonds that may restrict rotational freedom and affect binding to biological targets .

Data Table: Key Properties of Selected Sulfonamide Derivatives

Biological Activity

N,N-Dibutyl-4-hydroxy-3-nitrobenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in enzyme inhibition and interactions with various molecular targets. This article explores its synthesis, mechanisms of action, biological effects, and applications in scientific research.

This compound is synthesized through a multi-step process involving the nitration of 4-hydroxybenzenesulfonamide followed by alkylation with butyl halides. The reaction conditions typically require strong acids such as sulfuric acid for the nitration step and bases like sodium hydroxide for the alkylation step.

Chemical Structure:

- Molecular Formula: C14H22N2O5S

- Molecular Weight: 306.41 g/mol

The biological activity of this compound primarily involves its interaction with specific enzymes and proteins:

- Enzyme Inhibition: The compound acts as a competitive antagonist to carbonic anhydrases, which are crucial for maintaining pH balance and ion transport in cells. By binding to the active site of these enzymes, it inhibits their activity, affecting various physiological processes.

- Protein Interactions: The nitro group can participate in redox reactions, while the sulfonamide group forms hydrogen bonds with target proteins. This interaction may alter the activity of enzymes involved in metabolic pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties by inhibiting bacterial growth through its action on carbonic anhydrases, which are integral to folic acid synthesis in bacteria.

Case Studies

- Inhibition Studies: In vitro studies have shown that this compound effectively inhibits carbonic anhydrase activity at low concentrations, demonstrating its potential as a therapeutic agent against bacterial infections.

- Pharmacokinetics: Studies on animal models reveal that the compound has favorable pharmacokinetic properties, including good absorption and distribution within tissues, which enhances its efficacy in biological systems.

Research Applications

This compound has several applications in scientific research:

- Organic Synthesis: It serves as a reagent in organic chemistry for synthesizing more complex molecules.

- Biological Research: The compound is utilized in studies involving enzyme inhibition and protein interactions, providing insights into metabolic pathways and disease mechanisms .

- Therapeutic Development: Ongoing research aims to explore its potential therapeutic applications, particularly in targeting specific enzymes involved in disease processes.

Summary of Findings

| Property | Description |

|---|---|

| Molecular Formula | C14H22N2O5S |

| Molecular Weight | 306.41 g/mol |

| Main Biological Activity | Inhibition of carbonic anhydrase |

| Research Applications | Antimicrobial studies, enzyme inhibition research |

| Case Study Results | Effective at low concentrations; favorable pharmacokinetics |

Q & A

Q. What synthetic methodologies are recommended for preparing N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide with high purity?

Methodological Answer:

- Key Steps :

- Sulfonylation : React 4-hydroxy-3-nitrobenzenesulfonyl chloride with dibutylamine in a polar aprotic solvent (e.g., dichloromethane) under inert atmosphere to form the sulfonamide backbone.

- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixture) to isolate the product .

- Condition Optimization : Maintain temperatures below 40°C to prevent nitro group decomposition; monitor reaction progress via TLC .

- Analytical Validation : Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (δ ~7.5–8.5 ppm for aromatic protons, δ ~3.0–3.5 ppm for butyl groups) .

Q. How can the molecular structure of this compound be unequivocally confirmed?

Methodological Answer:

- Spectroscopic Techniques :

- NMR : Analyze H and C NMR for characteristic shifts (e.g., sulfonamide N–H at δ ~10–12 ppm if present; nitro group deshields adjacent protons).

- IR : Confirm sulfonamide S=O stretches (~1350–1150 cm) and nitro group absorption (~1520–1350 cm) .

- Crystallography : Grow single crystals via slow evaporation (solvent: acetone/ethanol) and solve the structure using SHELX programs for X-ray diffraction analysis .

Advanced Research Questions

Q. How does the nitro group influence the compound’s reactivity in substitution or reduction reactions?

Methodological Answer:

- Reduction Pathways :

- Use catalytic hydrogenation (H, Pd/C) or sodium dithionite to reduce the nitro group to an amine, forming N,N-dibutyl-3-amino-4-hydroxybenzenesulfonamide. Monitor intermediates via LC-MS .

- Substitution Reactions :

- Perform nucleophilic aromatic substitution (e.g., with thiols or amines) under basic conditions (KCO, DMF). Kinetic studies can elucidate activation barriers using UV-Vis spectroscopy .

Q. What experimental and computational strategies can predict the compound’s interactions with biological targets (e.g., enzymes)?

Methodological Answer:

- Biochemical Assays :

- Use surface plasmon resonance (SPR) or fluorescence polarization to measure binding affinity to enzymes (e.g., carbonic anhydrase).

- Perform enzyme inhibition assays (IC determination) with varying pH to assess protonation effects .

- Computational Modeling :

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved during structural validation?

Methodological Answer:

Q. What strategies mitigate instability of this compound under acidic or oxidative conditions?

Methodological Answer:

- Stability Studies :

- Conduct accelerated degradation tests (e.g., 0.1 M HCl, 40°C) and monitor via UPLC-MS. Identify degradation products (e.g., nitro group reduction or sulfonamide hydrolysis) .

- Use radical scavengers (e.g., BHT) in storage solutions to prevent oxidative decomposition .

Q. How do electronic effects of substituents (e.g., nitro vs. hydroxy) modulate the sulfonamide’s acidity and solubility?

Methodological Answer:

- pKa Determination :

- Perform potentiometric titration (GLpKa) to measure sulfonamide acidity. Compare with DFT-calculated partial charges (Mulliken analysis) .

- Solubility Profiling :

- Use shake-flask method (buffers at pH 1.2–7.4) to assess pH-dependent solubility. Correlate with LogP values calculated via HPLC retention times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.